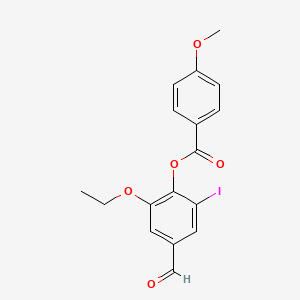

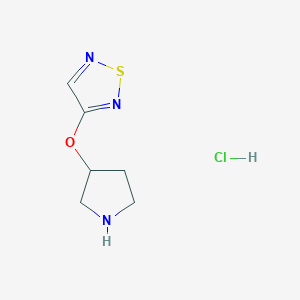

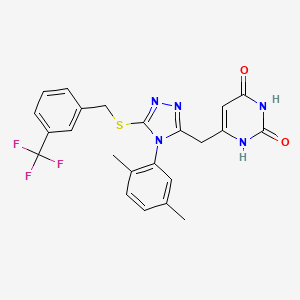

![molecular formula C22H23FN4O3 B2486900 N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251641-92-5](/img/structure/B2486900.png)

N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical processes that include the formation of 1,2,4-oxadiazole rings, nucleophilic substitution reactions, and the incorporation of fluorophenyl and methoxyphenyl groups. For instance, compounds with related structures and functional groups have been synthesized through the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further functional group transformations to achieve the desired compound (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide can be characterized by spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques provide insights into the compound's molecular framework, functional groups, and overall geometry, facilitating a better understanding of its chemical behavior and interaction potential (Kritchenkov et al., 2013).

Chemical Reactions and Properties

This compound's chemical reactivity is influenced by its functional groups, such as the oxadiazole ring and the piperidine moiety. These groups participate in various chemical reactions, including nucleophilic substitution and electrophilic addition. The presence of the fluorophenyl group can also affect the compound's reactivity, potentially enhancing its ability to participate in interactions with biological targets (Iqbal et al., 2017).

Physical Properties Analysis

The physical properties of N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide, such as solubility, melting point, and crystal structure, are critical for its application in research and development. The compound's solubility in various solvents and its stability under different conditions are especially important for its handling and formulation (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, define the compound's behavior in chemical reactions and biological systems. The presence of electron-withdrawing and electron-donating groups, such as the fluorophenyl and methoxyphenyl groups, respectively, plays a significant role in determining these properties and the compound's overall chemical stability and reactivity (Parikh & Joshi, 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis and Antibacterial Study : Compounds with a structure similar to N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide have been synthesized and show moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Antibacterial Potentials of Derivatives : Similar acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were evaluated for their antibacterial potentials. They showed moderate inhibitor activity, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).

Analgesic Activity : A related compound demonstrated potent analgesic activity, with some derivatives being short-acting and significantly more potent than traditional analgesics (Lalinde et al., 1990).

Radiotracer Development

PET Radiotracer for CB1 Cannabinoid Receptors : A compound with a similar structure has been synthesized for studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).

Imaging of EGFR, HER2, and HER3 Signaling : Synthesis of a related compound, [(11)C]AZD8931, for potential use as a PET agent to image EGFR, HER2, and HER3 signaling in cancer research (Wang, Gao, & Zheng, 2014).

Anticancer and Anti-Inflammatory Properties

Anticancer Properties on Cell Lines : Novel derivatives similar to the target compound have been synthesized and showed significant cytotoxicity against various human leukemic cell lines, indicating potential anticancer properties (Vinayak et al., 2014).

Anti-inflammatory Activity : Derivatives of N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide have shown significant anti-inflammatory activity in synthesized compounds (Sunder & Maleraju, 2013).

Antimicrobial Agents

- Antimicrobial Agents : Related compounds have been evaluated for antimicrobial properties, showing high potency against a range of bacterial and fungal strains, emphasizing their potential as antimicrobial agents (Parikh & Joshi, 2014).

Zukünftige Richtungen

Given the lack of research on this compound, future directions could include comprehensive studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in medicinal chemistry could be explored, given its structural similarity to other benzhydryl stimulants .

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O3/c1-29-19-8-2-15(3-9-19)21-25-22(30-26-21)16-10-12-27(13-11-16)14-20(28)24-18-6-4-17(23)5-7-18/h2-9,16H,10-14H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAXGYBMFVBWKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

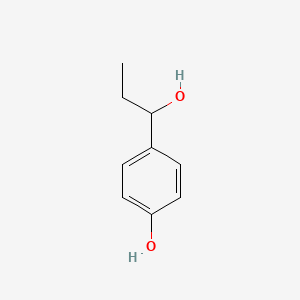

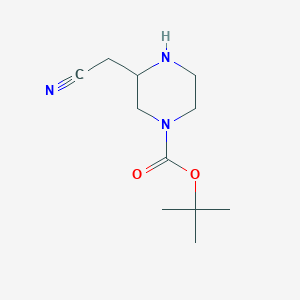

![methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate](/img/structure/B2486817.png)

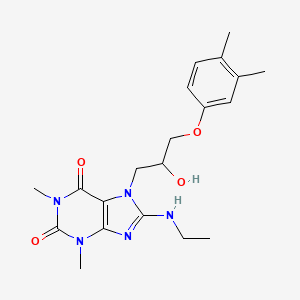

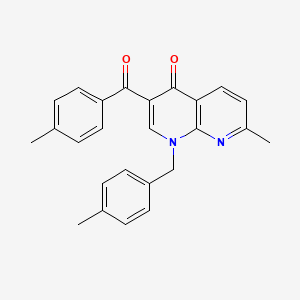

![N-[[2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]but-2-ynamide](/img/structure/B2486818.png)

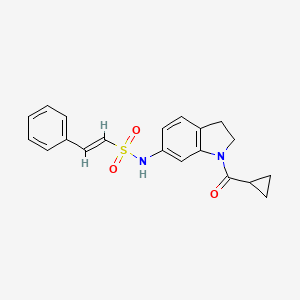

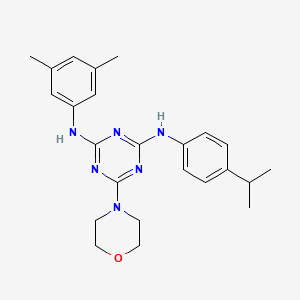

![N-[2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2486822.png)

![(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B2486834.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2486836.png)